molecular formula C13H12ClFN4 B3059927 (3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride CAS No. 1439899-25-8

(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride

Cat. No. B3059927
CAS RN: 1439899-25-8
M. Wt: 278.71
InChI Key: OUOKXLNTVADTOB-UHFFFAOYSA-N
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Description

“(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2247103-78-0 . It has a molecular weight of 264.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9FN4.ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;/h1-7H,14H2;1H . This indicates the presence of a fluorophenyl group, a triazolopyridinyl group, and a methanamine group in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature and other physical properties are not specified in the retrieved data.

Scientific Research Applications

Modification and Synthesis for Anticancer Applications

Research has explored the modification of compounds with similar structures to enhance their anticancer effects. For example, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety resulted in derivatives with potent antiproliferative activities against human cancer cell lines. These modifications also led to reduced acute oral toxicity, suggesting the potential for these compounds as anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).

Antimicrobial Activity

Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines through oxidative cyclization demonstrated potent antimicrobial activities, establishing these compounds as potential antimicrobial agents (O. Prakash et al., 2011).

Electroluminescent Properties for OLED Applications

The synthesis of [1,2,4]-triazolo[4,3-a]-pyridine-based bipolar red host materials for use in red phosphorescent organic light-emitting diodes (PhOLEDs) has been reported. These materials combine electron and hole transport properties, showing promising electroluminescent performance, which is crucial for the development of advanced OLED displays and lighting technologies (Hun-Min Kang et al., 2017).

Structural and Density Functional Theory Studies

Further research has been conducted on the synthesis and structural analysis of novel heterocyclic systems, such as 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. These studies include density functional theory (DFT) to reveal regioselectivity and structural determinations, which are vital for understanding the chemical behavior and potential applications of these compounds in various fields (S. Mozafari et al., 2016).

Antitumor and Cytotoxic Agents

Investigations into the antitumor activities of related compounds, such as the synthesis of 6-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-3-((2-naphthyloxy)methyl)(1,2,4)triazolo(3,4-b)(1,3,4)-thiadiazole, have demonstrated significant growth inhibition and apoptosis induction in HepG2 cells, indicating their potential as cytotoxic agents for cancer therapy (D. Sunil et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other triazolo-pyridin compounds, it may interact with its targets through hydrogen bonding or pi-pi stacking .

Pharmacokinetics

Its molecular weight (26469 g/mol) and the presence of a fluorophenyl group suggest it may have good bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about these influences are currently unknown .

properties

IUPAC Name

[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4.ClH/c14-11-4-2-10(3-5-11)13-17-16-12-6-1-9(7-15)8-18(12)13;/h1-6,8H,7,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOKXLNTVADTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride

CAS RN

1439899-25-8
Record name 1,2,4-Triazolo[4,3-a]pyridine-6-methanamine, 3-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Reactant of Route 2
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Reactant of Route 3
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Reactant of Route 4
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Reactant of Route 5
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Reactant of Route 6
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride

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